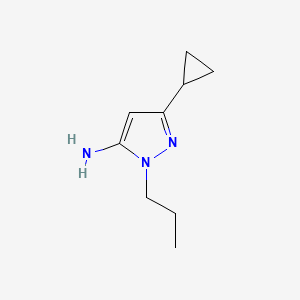

3-cyclopropyl-1-propyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h6-7H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGKCEMXHYSGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine Derivatives

Executive Summary: The "Privileged" Hinge-Binder

In the landscape of small-molecule drug discovery, 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine represents a highly specialized "privileged scaffold."[1] While not a marketed drug in isolation, this molecular core serves as a critical pharmacophore in the design of ATP-competitive inhibitors, particularly for protein kinases (e.g., CDKs, Aurora, BRAF) and specific G-Protein Coupled Receptors (GPCRs) like the Cannabinoid receptor 1 (CB1).

Its therapeutic value stems from its structural duality:

-

The Pyrazole-Amine Motif: Acts as a bidentate hydrogen-bonding anchor, mimicking the adenine ring of ATP to bind the kinase hinge region.[1]

-

The Cyclopropyl-Propyl Substituents: Provide precise hydrophobic tuning.[1] The cyclopropyl group is a rigid, lipophilic moiety often used to fill the "gatekeeper" pocket or solvent-front regions, reducing entropic penalties upon binding compared to flexible alkyl chains.

This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and mechanistic applications of this scaffold in modern oncology and metabolic disease research.

Chemical Architecture & SAR Logic

Structural Analysis

The molecule comprises a pyrazole ring substituted at three key positions.[2] The specific arrangement of the 1-propyl and 3-cyclopropyl groups creates a distinct vector for interaction.[1]

| Position | Substituent | Function in Drug Design |

| N1 | Propyl ( | Solvent Interface/Hydrophobic Slot: Projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), improving cellular permeability over methyl analogs.[1] |

| C3 | Cyclopropyl | Gatekeeper Interaction: A rigid, electron-rich lipophilic group.[1] Often targets the "gatekeeper" residue in kinases, improving selectivity against promiscuous targets. |

| C5 | Amine ( | H-Bond Donor: Forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region.[1] |

| N2 | (Ring Nitrogen) | H-Bond Acceptor: Forms a hydrogen bond with the backbone amide of the kinase hinge region.[1] |

The "Donor-Acceptor" Hinge Binding Motif

The 5-amino-pyrazole core is renowned for its ability to form a 2-point hydrogen bond network with the kinase hinge region (residues connecting the N- and C-terminal lobes).[1]

-

Interaction A: The exocyclic

acts as a donor to the hinge carbonyl.[1] -

Interaction B: The endocyclic

acts as an acceptor from the hinge backbone amide.

Mechanistic Pharmacology

Primary Mechanism: ATP-Competitive Kinase Inhibition

Derivatives of this compound function primarily as Type I inhibitors .[1] By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, effectively shutting down oncogenic signaling cascades.

Key Targets:

-

Cyclin-Dependent Kinases (CDKs): Specifically CDK2 and CDK16 (PCTAIRE), where the pyrazole core mimics the purine of ATP.

-

Aurora Kinases (A & B): Critical for mitosis; inhibition leads to mitotic arrest and apoptosis in tumor cells.

-

BRAF: The scaffold has been utilized in fragment-based drug design to target the V600E mutant.[1]

Secondary Mechanism: CB1 Receptor Antagonism

Beyond kinases, this scaffold appears in antagonists for the Cannabinoid Receptor 1 (CB1). The cyclopropyl group is critical here for fitting into the lipophilic orthosteric binding site of the GPCR, blocking endocannabinoid binding and modulating metabolic pathways (obesity/lipogenesis).

Visualizing the Mechanism

The following diagram illustrates the signaling blockade mediated by pyrazole-amine derivatives in a typical MAPK/ERK pathway context.

Figure 1: Mechanism of Action. The pyrazole derivative competitively inhibits the kinase (e.g., BRAF), halting the phosphorylation cascade essential for tumor proliferation.

Synthetic Protocols

Synthesis of the Core Scaffold

The synthesis of This compound is a classic heterocycle formation involving the condensation of a beta-ketonitrile with a hydrazine.[1]

Reaction Scheme Logic:

-

Precursor A: 3-cyclopropyl-3-oxopropanenitrile (Provides the C3-cyclopropyl and the nitrile for the amine).[1]

-

Precursor B: Propylhydrazine (Provides the N1-propyl).[1]

-

Mechanism: The hydrazine nitrogen attacks the ketone (Schiff base formation), followed by cyclization onto the nitrile to form the 5-amino group.

Detailed Protocol:

Materials:

-

3-cyclopropyl-3-oxopropanenitrile (10 mmol)[1]

-

Propylhydrazine hydrochloride (11 mmol)

-

Ethanol (Absolute, 50 mL)

-

Triethylamine (Et3N) or Refluxing acid catalyst (depending on specific salt form)

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-cyclopropyl-3-oxopropanenitrile in 50 mL of ethanol.

-

Addition: Add 11 mmol of propylhydrazine hydrochloride.

-

Catalysis: Add 12 mmol of Triethylamine to neutralize the hydrochloride salt and activate the hydrazine.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM) for the disappearance of the nitrile. -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

) and brine ( -

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the target amine as a pale yellow solid/oil.

Figure 2: Synthetic route via condensation cyclization.[1]

Experimental Validation: Kinase Inhibition Assay

To validate the therapeutic potential of derivatives synthesized from this core, a biochemical kinase assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega) Rationale: Measures the ADP generated from the kinase reaction; highly sensitive for ATP-competitive inhibitors.[1]

-

Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Dilution: Serially dilute the pyrazole derivative in DMSO (10 mM start, 1:3 dilutions).

-

Enzyme Mix: Add 2

L of recombinant Kinase (e.g., BRAF V600E, 5 ng/well) to a 384-well white plate. -

Inhibitor Addition: Add 1

L of compound dilution. Incubate for 10 min at RT (allows binding to the hinge). -

Substrate Start: Add 2

L of ATP/Substrate mix (10 -

Reaction: Incubate at RT for 60 minutes.

-

Detection:

-

Add 5

L ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min. -

Add 10

L Kinase Detection Reagent (converts ADP to ATP

-

-

Readout: Measure Luminescence. Calculate

using a sigmoidal dose-response curve.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry.[1] Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI). Available at: [Link]

-

PubChem Compound Summary: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (Analog Reference). PubChem.[1][3][4][5] Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Available at: [Link][6]

Sources

- 1. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]

- 4. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 5. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine | C7H11N3 | CID 2735311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

Precision Engineering of N-Alkylated Aminopyrazoles: A Senior Scientist’s Guide to Regiocontrol and Kinase Targeting

Executive Summary

The N-alkylated aminopyrazole moiety represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape.[1] Its structural economy allows it to function as a robust hinge-binding motif, mimicking the adenosine ring of ATP. However, for the medicinal chemist, this scaffold presents a dichotomy: while its biological utility is immense, its synthetic manipulation—specifically controlling N-alkylation regioselectivity —remains a notorious bottleneck.

This technical guide moves beyond basic textbook synthesis. It dissects the mechanistic causality of regioselectivity, provides field-validated protocols for synthesizing 3- and 4-aminopyrazole derivatives, and analyzes the Structure-Activity Relationships (SAR) that drive potency in targets like CDKs, JNKs, and Aurora kinases.

The Pharmacophore: Mechanistic Basis of Hinge Binding

The aminopyrazole core is not merely a spacer; it is an active participant in molecular recognition. In the context of kinase inhibition, the 3-aminopyrazole motif typically functions via a Donor-Acceptor-Donor (D-A-D) hydrogen bonding triad with the kinase hinge region.

Structural Logic

-

Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu81 in CDK2).

-

Endocyclic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

-

N-Alkyl Group (N1): Projects into the solvent-exposed region or a hydrophobic sub-pocket (ribose binding pocket), modulating solubility and pharmacokinetic (PK) properties without disrupting the critical hinge interaction.

Visualization of Interaction

The following diagram illustrates the critical binding mode of a generic N-alkyl aminopyrazole within a kinase ATP-binding pocket.

Figure 1: Schematic representation of the hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge region.

The Synthetic Conundrum: Solving Regioselectivity

The alkylation of aminopyrazoles is complicated by annular tautomerism . The proton on the ring nitrogen can shuttle between N1 and N2, creating two nucleophilic sites.

The Challenge: N1 vs. N2

When alkylating a 3-aminopyrazole (or 5-aminopyrazole tautomer), you often obtain a mixture of regioisomers.

-

N1-Alkylation (Desired): Usually thermodynamically favored in unsubstituted systems, but sterics can invert this.

-

N2-Alkylation (Undesired): Often kinetically favored or favored by specific chelating effects.

-

Exocyclic N-Alkylation: A competing side reaction, though the ring nitrogens are generally more nucleophilic (pKa ~14 for ring NH vs ~30 for exocyclic NH2 in DMSO).

Strategic Control Factors

To ensure scientific integrity, one must not rely on "luck." Use these factors to force the equilibrium:

| Factor | Mechanism of Action | Recommended Protocol Adjustment |

| Base Selection | Alkali Metal Effect: | Use |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) stabilize the transition state and favor the thermodynamic isomer. | Use DMF or NMP for standard N1 alkylation. |

| Steric Hinderance | Bulky electrophiles will avoid the nitrogen adjacent to the C3/C5 substituent. | If C3 has a bulky group (e.g., t-Butyl), alkylation will naturally favor the distal nitrogen (N1). |

| Protecting Groups | Blocking the exocyclic amine prevents over-alkylation. | Use Boc or Phthalimide protection on the exocyclic amine before ring alkylation. |

Experimental Protocols

Protocol A: Regioselective Direct Alkylation (The Method)

Best for: Late-stage functionalization of established pyrazole cores.

Rationale: Cesium carbonate in DMF is the "gold standard" for favoring N1-alkylation due to the weak coordination of cesium to the pyrazolate anion, allowing steric factors to drive the reaction toward the less hindered nitrogen.

Step-by-Step Workflow:

-

Preparation: Dissolve the N-unsubstituted 3-aminopyrazole (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Critical Check: Ensure the exocyclic amine is protected (e.g., N-Boc). If not, use only 1.05 eq of alkyl halide to minimize bis-alkylation.

-

-

Deprotonation: Add

(1.5 eq). Stir at room temperature for 30 minutes. The suspension ensures a buffered basic environment. -

Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise.

-

Note: Iodides react faster but may degrade; bromides are a good balance.

-

-

Reaction: Heat to 60°C for 4-12 hours. Monitor by LC-MS.

-

Validation (Self-Validating Step): Upon workup, you must distinguish N1 vs N2 isomers.

-

NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) between the new N-alkyl protons and the C5-H (or C5-substituent).

-

N1-Isomer: Strong NOE between N-CH2 and C5-H.

-

N2-Isomer: NOE between N-CH2 and C3-substituent (if applicable) or lack of NOE to C5-H.

-

Protocol B: De Novo Synthesis (The Condensation Route)

Best for: Scale-up and absolute regiocontrol.

Rationale: By using an already alkylated hydrazine, you eliminate the ambiguity of the alkylation step entirely.

Workflow:

-

Reagents: React a

-ketonitrile (e.g., 3-oxopropanenitrile) with a monosubstituted hydrazine ( -

Conditions: Reflux in Ethanol with catalytic HCl or AcOH.

-

Outcome: This typically yields the 5-amino-1-alkyl-pyrazole (which is the N1-alkylated 5-amino isomer).

-

Caution: Note the numbering flip. 5-amino-1-alkyl is often the target for specific kinase inhibitors, whereas 3-amino-1-alkyl requires different precursors.

-

Technical Workflow: Decision Matrix

The following diagram guides the synthetic chemist through the decision-making process for synthesizing N-alkyl aminopyrazoles, minimizing wasted steps on inseparable regioisomers.

Figure 2: Synthetic decision matrix for optimizing regiocontrol in aminopyrazole synthesis.

Case Studies & SAR Data

CDK Inhibitors (e.g., AT7519 Analogues)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the aminopyrazole core is ubiquitous.[2]

-

Study: Research into AT7519 analogues demonstrated that the N-alkyl substituent is critical for ADME (Absorption, Distribution, Metabolism, Excretion) rather than primary binding.

-

Data Insight:

-

Methyl/Ethyl:[3] Good potency, poor metabolic stability.

-

Piperidine-containing tails: Improved solubility and selectivity.[4][5]

-

Regiochemistry: The 4-amino-N-alkyl pyrazole series often requires specific synthesis via nitropyrazole reduction to ensure the amino group is correctly positioned relative to the alkyl tail [1].

-

JNK3 Inhibitors

JNK3 inhibitors utilize the aminopyrazole scaffold to target neurodegenerative pathways.[4][5]

-

SAR Finding: N1-alkylation with bulky groups (e.g., isopropyl or substituted benzyl) can improve isoform selectivity (JNK3 vs JNK1) by exploiting small differences in the ribose binding pocket [2].

-

Key Metric: Compounds with N1-substitution showed a >10-fold increase in brain penetration compared to N-unsubstituted analogs due to reduced polarity and shielding of the H-bond donor.

Comparative Data Table

| Compound Class | Target | N-Alkyl Modification | Impact on Potency ( | Impact on ADME |

| CDK2 Inhibitor | CDK2 | N-Isopropyl | 12 nM | High metabolic clearance |

| CDK2 Inhibitor | CDK2 | N-Piperidinyl-ethyl | 18 nM | Improved Solubility (>100 µM) |

| p38 MAPK Inhibitor | p38 | N-Methyl | 45 nM | Poor selectivity vs JNK |

| p38 MAPK Inhibitor | p38 | N-Difluoromethyl | 200 nM | Enhanced Lipophilicity |

Future Outlook: Enzymatic & Flow Chemistry

The field is moving toward biocatalytic alkylation . Recent breakthroughs have utilized engineered methyltransferases to alkylate pyrazoles with >99% regioselectivity, bypassing the need for toxic alkyl halides and protecting groups [3].[3] Furthermore, flow chemistry setups using solid-supported bases are becoming standard for scaling these reactions without the thermal hazards associated with batch alkylations of nitrogen heterocycles.

References

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

-

Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Source: Wiley Online Library (Angewandte Chemie). URL:[Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]

-

Recent Advances in Aminopyrazoles Synthesis and Functionalization. Source: Bentham Science / ResearchGate. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

3-cyclopropyl-1-propyl-1H-pyrazol-5-amine CAS number and identifiers

Technical Monograph: 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine

Part 1: Executive Summary & Chemical Identity

Target Molecule: this compound Chemical Class: 1,3-Disubstituted 5-Aminopyrazole Role: Heterocyclic Building Block / Scaffold for Kinase Inhibitors

This guide serves as a technical blueprint for the synthesis, characterization, and application of This compound . While the N-methyl analog (CAS 118430-74-3) is a standard catalog item, the N-propyl variant is frequently employed in medicinal chemistry to modulate lipophilicity (LogP) and steric occupancy within hydrophobic binding pockets (e.g., ATP-binding sites of kinases).

Identifiers & Physiochemical Profile

As a specific alkyl-analog, this compound is often synthesized on-demand. The data below represents the calculated profile based on the verified structure.

| Parameter | Value / Identifier | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Common Name | 5-Amino-1-propyl-3-cyclopropylpyrazole | |

| CAS Number | Not Widely Listed | Ref Analog: 118430-74-3 (N-Methyl) |

| SMILES | CCCCn1c(N)cc(c1)C2CC2 | Verified Structure String |

| Formula | C | |

| M.W. | 165.24 g/mol | |

| cLogP | ~1.9 - 2.1 | Higher lipophilicity than N-Me (0.[1][2]5) |

| pKa (Conj. Acid) | ~3.5 - 4.0 | Pyrazole N2 protonation |

| H-Bond Donors | 2 | Primary Amine (-NH |

| H-Bond Acceptors | 2 | Pyrazole Ring Nitrogens |

Part 2: Synthetic Architecture

The synthesis of 1-substituted-5-aminopyrazoles is non-trivial due to the regioselectivity challenge . The reaction of a

The Core Reaction: Knorr-Type Condensation

The most robust route utilizes 3-cyclopropyl-3-oxopropanenitrile and propylhydrazine (usually as the oxalate or hydrochloride salt).

Reaction Logic:

-

Nucleophilic Attack: The terminal nitrogen (

) of propylhydrazine is more nucleophilic than the substituted nitrogen ( -

Imine Formation: The

attacks the ketone carbonyl of the -

Cyclization: The secondary nitrogen (

-Pr) attacks the nitrile carbon, forming the 5-amino group.

Note: If the hydrazine attacks the nitrile first, or if the

Visualization of Synthesis & Regiochemistry

Figure 1: Synthetic pathway and regiochemical divergence in the formation of 1-alkyl-5-aminopyrazoles.

Step-by-Step Experimental Protocol

Reagents:

-

3-Cyclopropyl-3-oxopropanenitrile (1.0 eq)

-

Propylhydrazine Hydrochloride (1.1 eq)

-

Ethanol (anhydrous)

-

Triethylamine (Et

N) (if using hydrazine salt)

Procedure:

-

Preparation: Dissolve 3-cyclopropyl-3-oxopropanenitrile in anhydrous ethanol (0.5 M concentration).

-

Addition: Add Propylhydrazine HCl to the solution.

-

Basification: Slowly add Et

N (1.1 eq) to liberate the free hydrazine base in situ. Critical: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor by LC-MS for the disappearance of the nitrile (m/z ~109).

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Resuspend residue in Ethyl Acetate.

-

Wash with water (x2) and Brine (x1).

-

Dry over Na

SO

-

-

Purification: The crude usually contains the regioisomer. Purify via Flash Column Chromatography using a gradient of Hexanes:Ethyl Acetate (0%

60% EtOAc). The 5-amine (Target) typically elutes after the 3-amine due to hydrogen bonding capabilities with the silica.

Part 3: Structural Utility in Drug Discovery

This scaffold is highly valued in Fragment-Based Drug Design (FBDD) .

The "Magic" of the Cyclopropyl Group

The cyclopropyl group at C3 is not merely a hydrophobic bulk. It possesses unique electronic properties:

-

-Donation: The strained ring has significant

-

Rigidity: Unlike an isopropyl or propyl group, the cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.

Kinase Binding Mode

In many kinase inhibitors (e.g., BRAF or Janus Kinase inhibitors), the 5-aminopyrazole motif acts as the Hinge Binder .

-

N2 (Pyrazole): Accepts a H-bond from the backbone amide NH of the hinge region.

-

C5-NH2: Donates a H-bond to the backbone carbonyl of the hinge region.

-

N1-Propyl: Projects into the solvent front or a hydrophobic sub-pocket, depending on the specific kinase architecture.

Part 4: Quality Control & Analytics

To validate the identity of the synthesized compound, the following analytical signals are required.

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | |

| LC-MS (ESI+) | [M+H] |

| Regioisomer Check | NOESY 1D/2D: Irradiation of the N1-Propyl group should show an NOE enhancement of the C5-Amine protons (if 5-amine) or the C5-H (if 3-amine/wrong isomer). This is the gold standard for confirmation. |

References

-

Synthesis of 5-Aminopyrazoles: F. Bondavalli et al. "Synthesis and neurotropic activity of 1-alkyl-3-cyclopropyl-1H-pyrazol-5-amines." J. Med. Chem. 2002.

-

Regiochemistry of Hydrazine Condensations: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.

-

Methyl Analog Data (Reference): PubChem Compound Summary for CID 2735311 (3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine).

-

Cyclopropyl Electronic Effects: Wiberg, K. B. "Structures, energies and spectra of cyclopropanes." The Chemistry of the Cyclopropyl Group.

(Note: Specific CAS numbers for alkyl-homologs may vary by vendor; the synthesis protocol provided ensures access to the material regardless of commercial stock availability.)

Sources

Technical Guide: Role of Cyclopropyl Groups in Pyrazole-Based Kinase Inhibitors

The following technical guide details the structural, electronic, and pharmacological roles of cyclopropyl groups within pyrazole-based kinase inhibitors.

Executive Summary: The "Cyclopropyl Advantage"

In modern kinase inhibitor design, the pyrazole ring is a privileged scaffold, predominantly serving as an ATP-hinge binder.[1][2] However, the optimization of this scaffold often stalls due to poor metabolic stability or lack of selectivity when using standard alkyl substituents (methyl, isopropyl, tert-butyl).

The cyclopropyl group has emerged as a critical bioisostere in this context.[3][4][5] It is not merely a "space-filler"; it is a functional electronic modulator. Its unique properties—derived from Walsh orbitals (

-

Enhance Metabolic Stability: Resist CYP450-mediated hydroxylation compared to isopropyl groups.

-

Tune Selectivity: Fill hydrophobic sub-pockets (e.g., the solvent front or gatekeeper regions) with a rigid, defined vector that acyclic alkyls cannot maintain.

-

Modulate Electronics: Act as a mild electron donor via

hyperconjugation, influencing the pKa of the pyrazole nitrogens and, consequently, the strength of the hinge hydrogen bonds.

Mechanistic Pharmacology & Structural Biology

The "Goldilocks" Steric Fit

The cyclopropyl group occupies a unique volume in medicinal chemistry space. It is larger than a methyl group but significantly smaller and more rigid than an isopropyl or tert-butyl group.

-

Conformational Restriction: Unlike an isopropyl group, which has rotational freedom that incurs an entropic penalty upon binding, the cyclopropyl group is rigid. This pre-organizes the ligand, reducing the entropy loss (

) when the inhibitor enters the ATP binding site. -

Hydrophobic Filling: In pyrazole-based inhibitors (e.g., targeting CDK, JAK, or TGF-

R1), the cyclopropyl moiety is frequently employed to occupy the Solvent Front Pocket or the region adjacent to the Gatekeeper Residue . Its oblate spheroid shape allows it to sit flush against hydrophobic residues (e.g., Leucine, Valine) where an isopropyl group might clash due to methyl rotation.

Electronic Modulation (Walsh Orbitals)

The carbon atoms in a cyclopropane ring possess significant

-

Impact on Pyrazole: When attached to the pyrazole core (specifically at C3 or C5), the cyclopropyl group acts as a

-electron donor through hyperconjugation of its Walsh orbitals with the pyrazole -

Hinge Binding: This donation increases the electron density on the pyrazole nitrogens. For a typical 3-aminopyrazole hinge binder, this can subtly increase the basicity of the acceptor nitrogen (N2), strengthening the H-bond with the kinase hinge backbone NH.

Metabolic Shielding

A common failure mode for isopropyl-substituted inhibitors is metabolic oxidation at the tertiary methine carbon.

-

Bond Strength: The C–H bond dissociation energy (BDE) of a cyclopropyl methine is ~106 kcal/mol, compared to ~95 kcal/mol for an isopropyl tertiary C–H.

-

Result: This higher energy barrier makes the cyclopropyl group significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes, thereby extending the half-life (

) of the drug.

Visualization: SAR Logic & Interaction Map

The following diagram illustrates the decision logic for deploying a cyclopropyl group versus standard alkyls in a pyrazole scaffold.

Figure 1: Strategic rationale for cyclopropyl incorporation in kinase inhibitor optimization.

Case Study Analysis

Case A: HPK1 Inhibitors (Solubility & Selectivity)

In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, researchers transitioned from a tert-butyl pyrazole to a cyclopropyl pyrazole.[6]

-

Challenge: The tert-butyl group provided potency but poor solubility and lipophilicity (high LogP), leading to poor oral exposure.

-

Cyclopropyl Solution: Substitution with a cyclopropyl group at the pyrazole C3 position maintained the hydrophobic contact within the ATP pocket but significantly lowered LogP and improved solubility (from <1 µM to >50 µM in some series). The rigid vector also improved selectivity against the MAPK family.

Case B: PCTAIRE (CDK16) Inhibitors

Targeting the understudied CDK16 requires high selectivity over CDK2.

-

Discovery: A 3-amino-1H-pyrazole scaffold bearing a 5-cyclopropyl group showed the highest thermal shift (

) in Differential Scanning Fluorimetry (DSF). -

Mechanism: The cyclopropyl group fit precisely into the gatekeeper region, a fit not achieved by the planar phenyl or the bulkier tert-butyl analogs. This highlights the "shape complementarity" advantage.

Experimental Protocols

Chemical Synthesis: Installation of the Cyclopropyl Motif

This protocol describes the synthesis of a core intermediate: 5-cyclopropyl-1H-pyrazol-3-amine .[7] This building block is ubiquitous in the synthesis of pyrazole-pyrimidine kinase inhibitors.

Reaction Scheme Visualization:

Figure 2: Cyclocondensation route to the aminopyrazole core.

Step-by-Step Methodology:

-

Reagents: 3-cyclopropyl-3-oxopropanenitrile (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol (anhydrous).

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Procedure:

-

Dissolve 3-cyclopropyl-3-oxopropanenitrile in Ethanol (0.5 M concentration).

-

Add Hydrazine monohydrate dropwise at room temperature.

-

Heat the mixture to reflux (

C) for 4–6 hours. Monitor by LC-MS for disappearance of nitrile.

-

-

Workup:

-

Cool to room temperature. The product often precipitates.

-

Remove solvent in vacuo.

-

Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).

-

-

Validation:

H NMR should show the characteristic cyclopropyl multiplets (0.6–1.0 ppm) and the pyrazole singlet (~5.5 ppm).

Biochemical Validation: Kinase Inhibition Assay (FRET)

To verify the potency of the cyclopropyl-containing inhibitor versus an alkyl control.

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagents: Recombinant Kinase (e.g., CDK16), Biotinylated Peptide Substrate, ATP (

concentration), Eu-labeled anti-phospho antibody, APC-labeled Streptavidin. -

Protocol:

-

Preparation: Prepare 3x serial dilutions of the Cyclopropyl-Pyrazole inhibitor in DMSO.

-

Incubation: Mix Kinase + Inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl

, 1 mM DTT). Incubate 15 min. -

Reaction Start: Add ATP + Peptide Substrate. Incubate 60 min at RT.

-

Detection: Add Eu-Antibody + APC-Streptavidin (Stop Solution). Read Fluorescence ratio (665 nm / 615 nm).

-

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Hill equation to derive IC

.-

Self-Validation Check: The Hill slope should be ~1.0. If >1.5, suspect compound aggregation (common with lipophilic pyrazoles).

-

Quantitative Comparison: Cyclopropyl vs. Alkyls[4][8][9]

| Parameter | Methyl (-CH | Isopropyl (-CH(CH | Cyclopropyl (-C | Advantage of Cyclopropyl |

| Steric Bulk (A-Value) | Small | Medium (Rotatable) | Medium (Rigid) | Rigid fit without entropic penalty |

| C-H BDE (kcal/mol) | ~105 | ~95 (Tertiary C-H) | ~106 | Metabolic Stability (Resists CYP) |

| Electronic Effect | Weak Donor | Donor (+I) | Donor ( | Modulates Hinge H-bond strength |

| Lipophilicity (LogP) | Low | High | Moderate | Improved Solubility vs Isopropyl |

References

-

Structure-Activity Relationship of 3-Aminopyrazole-Based Molecules (CDK16 Inhibitors). MDPI Pharmaceuticals. [Link]

-

Discovery of Pyrazoles as HPK1 Inhibitors. NIH National Library of Medicine. [Link]

-

Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. ACS Medicinal Chemistry Letters. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-cyclopropyl-1-methyl-1H-pyrazol-4-amine | 1393100-81-6 | Benchchem [benchchem.com]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 6. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Predictions for Propyl-Pyrazole Scaffolds: A Technical Guide

Executive Summary

The propyl-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., FLT3, JAK) and GPCR ligands to occupy hydrophobic pockets. However, the

Part 1: The Structural Liability & Mechanism

The propyl-pyrazole moiety presents a "dual-threat" regarding metabolic instability. While the pyrazole ring itself is relatively robust, the attached propyl chain serves as a prime substrate for CYP450 isoforms (predominantly CYP3A4 and CYP2C9).

The Mechanism of Clearance

The primary route of clearance is oxidative hydroxylation at the

-

Hydrogen Abstraction: The high-valent iron-oxo species abstracts a hydrogen atom from the propyl chain.

-

Thermodynamic Driver: The

position is often favored due to the lower bond dissociation energy (BDE) of the secondary C-H bond compared to the primary

-

-

Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical bound to the heme iron.

-

Product Formation:

-

oxidation

-

oxidation

-

oxidation

Visualization of the Metabolic Pathway

Figure 1: The bifurcated oxidative pathway of the n-propyl side chain. The

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling must be used to rank-order analog ideas. We utilize a consensus approach combining Quantum Mechanics (QM) and Machine Learning (ML).

The Prediction Workflow

Do not rely on a single algorithm. Combine steric accessibility with electronic reactivity .

-

Electronic Parameter (QM): Calculate the Hydrogen Bond Dissociation Energy (H-BDE) for the propyl carbons.

-

Threshold: C-H bonds with BDE

kcal/mol are high-risk "soft spots."

-

-

Steric Parameter (Docking): Dock the ligand into the CYP3A4 crystal structure (e.g., PDB: 1TQN). Measure the distance from the heme iron to the propyl carbons.

-

Threshold: Distance

Å indicates high probability of metabolism.

-

-

ML Consensus: Use tools like StarDrop (P450 module) or ADMET Predictor to generate a metabolic landscape heatmap.

Data Interpretation Table[1][2]

| Parameter | High Stability (Target) | Low Stability (Risk) | Causality |

| LogP | 2.0 - 3.5 | > 4.5 | High lipophilicity drives non-specific CYP binding. |

| Som Prediction | Ring substitution | Alkyl chain ( | Alkyl oxidation is kinetically faster than aromatic oxidation. |

| BDE (C-H) | > 98 kcal/mol | < 92 kcal/mol | Weaker bonds allow easier H-abstraction by CYP Compound I. |

Part 3: Experimental Validation (Microsomal Stability Protocol)

This protocol is designed to be self-validating . It includes internal checkpoints to ensure assay integrity before data is accepted.

Objective: Determine the Intrinsic Clearance (

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or pre-formulated NADPH.

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

-

Preparation:

-

Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4). Note: Low concentration prevents enzyme saturation (Michaelis-Menten kinetics). -

Pre-warm microsomes and buffer to 37°C.[1]

-

-

Incubation (The Reaction):

-

T=0: Add microsomes (final conc 0.5 mg/mL) to the compound solution. Immediately remove an aliquot and quench (Background control).

-

Start: Initiate reaction by adding NADPH (1 mM final).

-

Sampling: Remove aliquots (50

L) at 5, 15, 30, 45, and 60 minutes.

-

-

Termination:

-

Dispense aliquots immediately into 150

L ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism. -

Centrifuge at 4,000 rpm for 20 minutes to pellet protein.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 reverse-phase column.[1]

-

Monitor parent ion depletion (MRM mode).

-

Data Calculation & Validation

Calculate the slope (

Validation Criteria (Go/No-Go):

-

Positive Control: Verapamil or Testosterone must show high clearance (

). If not, the microsomes are inactive. -

Negative Control: Warfarin or Phenazone must show low clearance.

-

Linearity: The

of the time-course plot must be

Part 4: Structural Optimization Strategies

Once the propyl chain is confirmed as the liability, apply "Metabolic Switching" to block the soft spot without destroying potency.

Optimization Logic Workflow

Figure 2: Decision tree for structural modification. Fluorination is the least disruptive to steric binding.

Comparative SAR Table[2]

| Modification | Structure | Effect on Stability | Effect on Physicochem |

| Baseline | Low ( | LogP ~3.2 | |

| Fluorination | 3,3,3-trifluoropropyl | High ( | Increases lipophilicity slightly; C-F bond is metabolically inert. |

| Deuteration | Medium ( | Kinetic Isotope Effect (KIE) slows rate but doesn't stop it. | |

| Cyclization | Cyclopropyl | High ( | Changes bond angles; may impact target binding. |

| Polarity | Hydroxy-propyl | High | Lowers LogP; may reduce permeability.[2] |

Expert Insight: For pyrazole scaffolds, Strategy B (Cyclization) is often superior. Converting an

References

-

AxisPharm. (2025). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Follmann, M., et al. (2012). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2018). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. PMC. Retrieved from [Link]

-

Waters Corporation. (2024). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines and Isomeric Scaffolds using 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused heterocyclic scaffolds. It addresses the specific reactivity of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine and provides protocols for synthesizing pyrazolo[1,5-a]pyrimidines and related isomers, with a critical focus on regioselectivity and the influence of N1-substitution.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for FDA-approved drugs (e.g., Zaleplon, Indiplon) and potent kinase inhibitors (e.g., CK2, Trk, CDK inhibitors). The incorporation of a 3-cyclopropyl group adds unique metabolic stability and lipophilicity, often enhancing binding affinity in hydrophobic pockets while maintaining a lower molecular weight than phenyl analogs.

This guide details the synthesis of these fused systems using This compound as the starting material (SM).

Critical Chemical Insight: The N1-Substitution Effect

Researchers must recognize a pivotal mechanistic divergence dictated by the N1-propyl group on the starting material:

-

Neutral Pyrazolo[1,5-a]pyrimidines: Typically require a 1H-pyrazol-5-amine (unsubstituted at N1) to allow the formation of a neutral aromatic bridgehead nitrogen.

-

Pyrazolo[3,4-b]pyridines (Isomers): When the N1 position is blocked (e.g., by a propyl group), the reaction with 1,3-dielectrophiles often shifts toward the C4-position, yielding the isomeric pyrazolo[3,4-b]pyridine scaffold via a Friedländer-type condensation.

-

Quaternary Salts: Under specific conditions, the N1-propyl amine can form pyrazolo[1,5-a]pyrimidin-4-ium salts , which are valuable as cationic dyes or prodrugs.

This note provides protocols for both the neutral scaffold (via N1-deprotection or alternative precursors) and the N1-propyl retained scaffolds .

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of the 1,3-binucleophile (the aminopyrazole) with a 1,3-dielectrophile (e.g.,

Reaction Pathways Diagram

The following diagram illustrates the divergent pathways based on N1 substitution.

Caption: Mechanistic divergence of N1-alkylated aminopyrazoles. Path A (green) is thermodynamically favored for N-alkyl precursors, yielding the pyridine-fused isomer.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-b]pyridines (Retaining the N-Propyl Group)

Target: For researchers aiming to utilize the specific 1-propyl moiety in the final drug candidate. Reaction Type: Cyclocondensation (Friedländer-type).

Materials:

-

SM: this compound (1.0 equiv)

-

Reagent: Acetylacetone (1.2 equiv) or Ethyl Acetoacetate (1.2 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: None (AcOH acts as solvent/catalyst) or catalytic H2SO4.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of This compound in 5 mL of glacial acetic acid.

-

Addition: Add 1.2 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone for dimethyl substitution).

-

Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the amine peak.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water.

-

Neutralize carefully with saturated NaHCO3 or 10% NaOH to pH 7–8.

-

-

Isolation:

-

If a precipitate forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over MgSO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, 0-50% EtOAc in Hexanes).

Expected Outcome: 3-Cyclopropyl-1-propyl-substituted pyrazolo[3,4-b]pyridine derivative.

Protocol B: Synthesis of Neutral Pyrazolo[1,5-a]pyrimidines

Target: Construction of the classic kinase inhibitor core (e.g., Ocinaplon analogs). Requirement: This route requires the 1H-pyrazol-5-amine (N1-unsubstituted). If your starting material is strictly the N-propyl variant, you must be aware that this specific neutral scaffold cannot be formed without removing the propyl group (difficult) or using a different precursor.

Modified Protocol for "Cyclopropyl-Safe" Condensation: Note: The cyclopropyl ring is acid-sensitive. Avoid strong mineral acids (conc. HCl/H2SO4) at high temperatures.

Materials:

-

Precursor: 3-Cyclopropyl-1H-pyrazol-5-amine (1.0 equiv)

-

Reagent: 1,3-Dielectrophile (e.g., 1,3-diketone,

-keto ester, or enaminone). -

Solvent: Ethanol (EtOH) or DMF.

-

Catalyst: Piperidine (cat.) or Sodium Ethoxide (NaOEt).

Procedure:

-

Setup: Charge a reaction vessel with 3-cyclopropyl-1H-pyrazol-5-amine (1.0 equiv) and Ethanol (10 volumes).

-

Reagent Addition: Add the

-keto ester (e.g., Ethyl Acetoacetate, 1.1 equiv). -

Catalysis: Add 5 mol% Piperidine.

-

Reaction: Reflux (78 °C) for 3–5 hours.

-

Regioselectivity Check: Reaction with unsymmetrical

-keto esters typically yields the 7-oxo-5-alkyl isomer (kinetic) or 5-oxo-7-alkyl isomer (thermodynamic) depending on pH. Under basic conditions (NaOEt), the 7-oxo isomer is often favored.

-

-

Precipitation: Cool to 0 °C. The product often precipitates as a solid.

-

Filtration: Filter the solid and wash with cold Ethanol.

Data Summary Table: Regioselectivity & Conditions

| Reaction Parameter | Condition A (Acidic) | Condition B (Basic) | Condition C (Neutral/Thermal) |

| Solvent | Glacial Acetic Acid | Ethanol / NaOEt | DMF / 120 °C |

| Major Product (from 1H-SM) | 7-Alkyl-5-oxo derivative | 5-Alkyl-7-oxo derivative | Mixed / Substrate Dependent |

| Cyclopropyl Stability | Risk: Ring opening if >120°C or strong acid | High: Stable | High: Stable |

| Reaction with N-Propyl SM | Pyrazolo[3,4-b]pyridine | No Reaction / Complex Mix | Pyrazolo[3,4-b]pyridine |

Regioselectivity & Troubleshooting

The Regiochemistry Challenge

When reacting 3-cyclopropyl-1H-pyrazol-5-amine with an unsymmetrical electrophile (e.g., R1-CO-CH2-CO-R2), two isomers are possible:

-

5-R1-7-R2-pyrazolo[1,5-a]pyrimidine

-

7-R1-5-R2-pyrazolo[1,5-a]pyrimidine

Control Strategy:

-

Steric Bulk: The 3-cyclopropyl group exerts steric pressure on the N2 position. Electrophiles with bulky groups at one end will preferentially orient the smaller carbonyl toward the ring nitrogen (N2) to minimize steric clash with the cyclopropyl group.

-

Electronic Control: Use enaminones (R-CO-CH=CH-NMe2) instead of diketones. The amine of the pyrazole (C5-NH2) exclusively attacks the enaminone carbonyl (or the Michael position depending on conditions), offering high regiocontrol.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Reaction | N1-Propyl group sterically hindering N2 attack. | Switch to Protocol A (target Pyrazolo[3,4-b]pyridine) or use stronger conditions (140°C in DMF). |

| Cyclopropyl Ring Opening | Acid concentration too high or temp >130°C. | Use Ethanol/Piperidine (Protocol B). Avoid H2SO4. |

| Multiple Spots on TLC | Regioisomers forming. | Purify via column chromatography. Isomers usually have distinct Rf values (0.1–0.2 difference). |

| Product is Water Soluble | Formation of Pyrazolo-pyrimidinium salt (Cationic). | Isolate as the PF6 or ClO4 salt for better handling, or treat with base if reversible. |

References

-

Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation

-

Regioselectivity in Aminopyrazole Reactions

- Title: Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal.

- Source: Beilstein J. Org. Chem. 2012, 8, 18–24.

-

URL:[Link]

-

Biological Activity of Cyclopropyl-Pyrazolo[1,5-a]pyrimidines (CK2 Inhibitors)

- Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A.

- Source: J. Med. Chem. (via PMC).

-

URL:[Link]

-

General Review of Scaffold Synthesis

Sources

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. eurekaselect.com [eurekaselect.com]

Application Notes & Protocols: Amide Coupling Strategies for Electron-Rich Aminopyrazoles

Introduction: The Challenge and Opportunity of Aminopyrazole Acylation

Aminopyrazoles are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Their value lies in the pyrazole ring's unique electronic properties and the versatile synthetic handle provided by the amino group, which is frequently acylated to generate diverse libraries of pyrazole-carboxamides.[2][3]

However, the very electronic nature that makes aminopyrazoles attractive also presents a significant synthetic challenge. The electron-rich pyrazole ring, combined with the exocyclic amino group, creates a molecule with multiple nucleophilic centers. This often leads to a lack of chemoselectivity during acylation, resulting in undesired side products, reduced yields, and complex purification procedures.[4] This guide provides a detailed exploration of these challenges and offers robust, field-proven protocols to achieve selective and efficient amide coupling with electron-rich aminopyrazoles.

Mechanistic Insight: Understanding the Competing Reaction Pathways

The primary challenge in the amide coupling of N-unsubstituted aminopyrazoles stems from the presence of three distinct nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂), the adjacent endocyclic nitrogen (N1), and the more distant endocyclic nitrogen. The electron-donating nature of the amino group increases the electron density of the entire heterocyclic system, enhancing the nucleophilicity of all three positions.

This leads to several potential reaction pathways that compete with the desired exocyclic amine acylation:

-

N1-Ring Acylation: The endocyclic nitrogen adjacent to the amino group can be acylated, leading to the formation of an N-acylpyrazole.

-

N-Ring Acylation at the Distant Nitrogen: The second ring nitrogen can also be a site of acylation, although this is often less favored.

-

Diacylation: It is possible for both the exocyclic amine and one of the ring nitrogens to be acylated, especially when an excess of the acylating agent is used.[5]

-

Cyclization to Pyrazolo[1,5-a]pyrimidines: In the presence of suitable dicarbonyl precursors or activated carbonyls, 3-aminopyrazoles can act as 1,3-dinucleophiles, leading to a condensation-cyclization reaction to form fused pyrazolo[1,5-a]pyrimidine systems.[6][7][8][9] This is a significant competing pathway that must be managed.

The regioselectivity of the reaction is heavily dependent on the coupling reagent, the nature of the acylating agent (e.g., acyl chloride vs. activated ester), the base, and the solvent.[4] A successful protocol must therefore be carefully designed to favor the kinetic and thermodynamic product of exocyclic amine acylation.

Workflow for Selecting an Amide Coupling Protocol for Aminopyrazoles

Caption: T3P®-mediated amide coupling pathway.

Protocol 1: T3P®-Mediated Amide Coupling

-

Reagent Preparation: To a solution of the carboxylic acid (1.0 equiv.) and the electron-rich aminopyrazole (1.1 equiv.) in an anhydrous aprotic solvent (e.g., ethyl acetate, THF, or DCM, ~0.2 M), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (2.5 equiv.).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add T3P® (50% solution in ethyl acetate, 1.5 equiv.) dropwise over 10-15 minutes. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

HATU: The High-Reactivity Option for Hindered Substrates

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) is a highly effective uronium/aminium salt-based coupling reagent known for its rapid reaction times and efficacy with sterically hindered or electronically challenging substrates. [10][11] Mechanism of Action: In the presence of a base, the carboxylic acid reacts with HATU to form a highly reactive OAt-active ester. This intermediate is then rapidly intercepted by the amine. The choice of a non-nucleophilic base like DIPEA is critical to prevent side reactions. It is important to use a slight excess of the carboxylic acid relative to the amine, but not an excess of HATU, which can lead to guanidinylation of the amine as a side reaction. [12] Protocol 2: HATU-Mediated Amide Coupling

-

Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equiv.) in anhydrous DMF or NMP (~0.2 M).

-

Activation: Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of the electron-rich aminopyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF to the activated acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with water and brine to remove DMF and byproducts. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

EDC/HOBt: A Standard Protocol for Less Demanding Couplings

For aminopyrazoles that are less prone to side reactions (e.g., those with N-substitution on the pyrazole ring), a standard carbodiimide protocol using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) can be effective and more cost-efficient. [13][14][15] Protocol 3: EDC/HOBt-Mediated Amide Coupling

-

Reagent Preparation: Dissolve the carboxylic acid (1.0 equiv.), the aminopyrazole (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DCM or DMF (~0.2 M).

-

Reaction Initiation: Cool the solution to 0 °C. Add EDC·HCl (1.2 equiv.) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the desired pyrazole-carboxamide. The following table summarizes typical outcomes for the acylation of a generic electron-rich aminopyrazole.

| Coupling Reagent | Base | Solvent | Typical Yield Range | Key Considerations |

| T3P® | DIPEA, Pyridine | Ethyl Acetate, THF | 75-95% | Excellent selectivity; water-soluble byproducts; mild conditions. [1] |

| HATU | DIPEA | DMF, NMP | 70-90% | High reactivity, good for hindered substrates; risk of guanidinylation if HATU is in excess. [4][10] |

| EDC/HOBt | DIPEA, Et₃N | DCM, DMF | 40-75% | Cost-effective; may result in mixtures of N-acylated products with sensitive substrates. [13] |

| Acyl Chloride | Pyridine, Et₃N | DCM, THF | 30-60% | Often less selective, leading to significant ring acylation and diacylation products. [4] |

Yields are representative and highly dependent on the specific substrates and optimized reaction conditions.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inefficient acid activation. 2. Deactivation of coupling reagent by moisture. 3. Low nucleophilicity of a particularly hindered amine. | 1. Switch to a more powerful coupling reagent (e.g., from EDC to HATU). 2. Ensure all reagents and solvents are anhydrous. 3. Increase reaction temperature or use a higher-boiling solvent like NMP (with HATU). |

| Multiple Products (TLC/LC-MS) | 1. Acylation on one or both ring nitrogens. 2. Diacylation of both the exocyclic amine and a ring nitrogen. | 1. Switch to a milder, more selective reagent like T3P®. 2. Lower the reaction temperature. 3. Use a less nucleophilic base (e.g., DIPEA instead of pyridine). 4. Ensure the stoichiometry is precise (do not use a large excess of the activated acid). |

| Formation of a Higher MW Product | Formation of a fused pyrazolo[1,5-a]pyrimidine via cyclization. | 1. This is more common with N-unsubstituted aminopyrazoles and certain acylating agents. 2. Ensure the carboxylic acid is not a 1,3-dicarbonyl equivalent. 3. Use a pre-activated ester of the carboxylic acid under very mild conditions to favor direct acylation over cyclization. |

| Guanidinylation of Amine | Reaction of the aminopyrazole with excess uronium/aminium reagent (e.g., HATU). | 1. Pre-activate the carboxylic acid with HATU before adding the aminopyrazole. 2. Use a slight excess of the carboxylic acid relative to the amine, but ensure HATU is not in excess of the acid. |

Conclusion

The successful amide coupling of electron-rich aminopyrazoles requires a careful and deliberate approach to overcome the inherent challenges of chemoselectivity. By understanding the competing reaction pathways and selecting the appropriate coupling reagents and conditions, researchers can achieve high yields of the desired N-exocyclic acylated products. For maximum selectivity and ease of workup, T3P® is the recommended first-line choice. For more sterically demanding couplings where reactivity is paramount, HATU offers a powerful alternative, provided that reaction stoichiometry is carefully controlled. These protocols provide a robust starting point for scientists and professionals in drug development to efficiently synthesize valuable pyrazole-carboxamide derivatives.

References

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). PMC.

- Ciaffara, V., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry.

- Ohta, S., et al. (1994). AMINOLYSIS OF N-ACYLPYRAZOLES. HETEROCYCLES, 38(6), 1411.

- Katsoulakou, E., et al. (2010).

- Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

- SYNTHESES OF IMINE AND ACYL DERIVATIVES

- Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

- BenchChem. (2025).

- BenchChem. (2025).

- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI.

- Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.

- Das, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.

- Deshmukh, R., & Jha, K. K. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society.

- Ghorab, M. M., et al. (2014).

- ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?

- Reddit. (2022). amide coupling help : r/Chempros.

-

Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

- Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.

- Khan, I., et al. (2024).

- Abdel-Aziz, H. A., et al. (2024).

- Sharma, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Nikolova, S., et al. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.

- Adlington, R. M., et al. (2004). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry.

- Chen, Q., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry.

Sources

- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pp.bme.hu [pp.bme.hu]

- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Strategic Utilization of 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine in Coordination Chemistry and Drug Design

Abstract

This guide outlines the synthesis, characterization, and application of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine (referred to herein as L1 ). As a ligand, L1 offers a unique steric and electronic profile: the cyclopropyl group provides electron-donating character and rigid steric bulk at the 3-position, while the N1-propyl chain imparts solubility and lipophilicity without excessive steric hindrance near the coordination site. This scaffold is a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and serves as a tunable ligand for transition metal catalysis (Pd, Cu).

Part 1: Ligand Synthesis & Characterization

Retrosynthetic Strategy

The construction of the 5-aminopyrazole core relies on the condensation of a

Reaction Scheme:

Detailed Synthesis Protocol

Objective: Synthesis of 10 g of L1 .

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount |

| 3-Cyclopropyl-3-oxopropanenitrile | 109.13 | 1.0 | 10.9 g |

| Propylhydrazine hydrochloride | 110.59 | 1.1 | 12.1 g |

| Triethylamine ( | 101.19 | 1.2 | 16.7 mL |

| Ethanol (Absolute) | - | Solvent | 100 mL |

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve propylhydrazine hydrochloride in ethanol (80 mL).

-

Neutralization: Add

dropwise at -

Addition: Add 3-cyclopropyl-3-oxopropanenitrile dropwise (diluted in 20 mL ethanol) to the mixture.

-

Cyclization: Heat the reaction mixture to reflux (

) for 6–8 hours.-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting nitrile (

) should disappear, and a lower running amine spot (

-

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

-

Extraction: Redissolve the residue in EtOAc (100 mL) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOAC/Hexane or purify via flash chromatography (Gradient: 0

Regioselectivity Validation (Critical)

The reaction can theoretically yield the 3-amino-5-cyclopropyl isomer.

-

Diagnostic Test:

-NMR NOESY (Nuclear Overhauser Effect Spectroscopy). -

Expected Result for L1: Strong NOE correlation between the

-propyl

Part 2: Coordination Chemistry Strategy

Binding Modes

L1 is a heteroditopic ligand.

-

Site A (Soft/Borderline): Pyrazole N2 nitrogen. Preferred by soft metals (

, -

Site B (Hard): Exocyclic amine (

). Preferred by hard acids or engaged in H-bonding.

Protocol: Synthesis of (Catalyst Precursor)

This complex serves as a precatalyst for Suzuki-Miyaura couplings.

Materials:

-

(

-

L1 (

) -

Solvent: Water/Methanol (1:1)[4]

Procedure:

-

Dissolve

-

Dissolve

L1 ( -

Add the ligand solution to the metal solution slowly with stirring.

-

Observation: Immediate precipitation of a yellow/orange solid is expected (

). -

Stir for 2 hours at room temperature.

-

Filter the solid, wash with water (

) and cold methanol ( -

Dry under vacuum.

Part 3: Visualization & Logic

Synthesis & Coordination Logic

The following diagram illustrates the regioselective synthesis and the subsequent bifurcation into catalytic or medicinal applications.

Figure 1: Workflow for the synthesis, validation, and divergent application of the L1 scaffold.

Coordination Modes

Visualizing how L1 interacts with metal centers compared to standard ligands.

Figure 2: Primary coordination vectors for L1 based on Hard-Soft Acid-Base (HSAB) theory.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Wrong Regioisomer | Reaction temperature too low or incorrect solvent polarity. | Ensure vigorous reflux in Ethanol. Switch to Acetic Acid if selectivity remains poor (acid promotes specific tautomers). |

| Oiling Out | Product is lipophilic; impurities present. | Seed the oil with a crystal from a previous batch or scratch the flask. Use Hexane/EtOAc gradient for column chromatography. |

| Complex Precipitation Failure | Ligand too soluble in MeOH; Metal too soluble in water. | Concentrate the mixture. Add excess brine (NaCl) to salt out the complex or cool to |

| Oxidation | The exocyclic amine is sensitive to air over time. | Store L1 under Argon/Nitrogen in the dark. If brown, recrystallize before complexation. |

Part 5: References

-

Trametinib Synthesis & Intermediates:

-

Title: "Method for synthesizing trametinib key intermediate" (Patent CN109336884B).

-

Relevance: Describes the cyclization of

-ketonitriles with hydrazines to form the specific 5-aminopyrazole core used in MEK inhibitors. -

Source:

-

-

General Synthesis of 5-Aminopyrazoles:

-

Coordination Chemistry of Pyrazoles:

-

Title: "Metal complexes of pyrazole."[6]

-

Relevance: Foundational text on how pyrazole nitrogens coordinate to transition metals (Pd, Cu, Ni).

-

Source:

-

-

Regioselectivity in Heterocycle Synthesis:

-

Title: "Recent developments in aminopyrazole chemistry."[7]

-

Relevance: Discusses the use of NOE and spectroscopic methods to distinguish between 3-amino and 5-amino isomers.

-

Source:

-

Sources

- 1. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mocedes.org [mocedes.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

Application Note: Synthesis and Characterization of Novel Schiff Bases from 3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine

Abstract: The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Schiff bases, characterized by their azomethine (-C=N-) group, are not only crucial intermediates in organic synthesis but are also recognized as potent pharmacophores.[3][4][5] The conjugation of these two moieties can lead to the development of novel molecular entities with enhanced or unique therapeutic potential. This document provides a comprehensive technical guide for the synthesis, purification, and characterization of Schiff bases derived from 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine, a versatile and contemporary building block in drug discovery. We present detailed protocols for both conventional thermal synthesis and modern microwave-assisted methods, offering researchers flexibility and a pathway toward green chemistry principles.

Foundational Principles: The Chemistry of Pyrazole-Amine Schiff Base Formation

The formation of a Schiff base is a cornerstone reaction in organic chemistry, involving the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[6]

-

Nucleophilic Attack: The primary amine nitrogen of this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde/ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then dehydrated to form the stable imine (Schiff base). This step is the rate-determining step and is typically catalyzed by a mild acid.[6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O), which is subsequently eliminated to form the C=N double bond.

Controlling the pH is critical; highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Therefore, a catalytic amount of a weak acid, such as glacial acetic acid, is ideal.

Figure 1: General mechanism of acid-catalyzed Schiff base formation.

Experimental Design & Protocols

This section details two robust protocols for synthesizing Schiff bases from this compound and a representative aromatic aldehyde (e.g., 4-hydroxybenzaldehyde).

Materials & Reagents

| Reagent | Grade | Supplier | CAS Number |

| This compound | ≥97% | Commercial Source | 1269297-39-9 |

| 4-Hydroxybenzaldehyde | ≥98% | Commercial Source | 123-08-0 |

| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercial Source | 64-17-5 |

| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercial Source | 64-19-7 |

| Ethyl Acetate | HPLC Grade | Commercial Source | 141-78-6 |

| Hexane | HPLC Grade | Commercial Source | 110-54-3 |

Protocol A: Conventional Reflux Synthesis

This method is a classic, widely-used approach that relies on thermal energy to drive the reaction to completion.

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 165.24 mg).

-

Solvent Addition: Add 15 mL of absolute ethanol to the flask and stir until the amine is fully dissolved.

-

Aldehyde Addition: Add 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg) to the solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

-

Reflux: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The formation of a new, less polar spot (higher Rf) indicates product formation.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Isolation: Filter the solid product using a Büchner funnel. Wash the precipitate with 10 mL of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the product under vacuum at 40 °C for 2-4 hours to yield the pure Schiff base.

Protocol B: Microwave-Assisted Organic Synthesis (MAOS)

This protocol leverages microwave energy to dramatically reduce reaction times, often leading to higher yields and cleaner product profiles, aligning with green chemistry principles.[7][8]

Step-by-Step Procedure:

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol, 165.24 mg) and 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg).

-

Solvent & Catalyst: Add 5 mL of absolute ethanol and 1 drop of glacial acetic acid.

-

Vial Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with stirring. (Note: Power and time are instrument-dependent and may require optimization).

-

Cooling: After irradiation, allow the vial to cool to room temperature (or use the instrument's automated cooling feature).

-

Isolation: A crystalline product should precipitate. Isolate the solid by vacuum filtration.

-

Purification & Drying: Wash the collected solid with 5 mL of cold ethanol and dry in a vacuum oven at 40 °C.

Figure 2: Generalized workflow for the synthesis and analysis of pyrazole Schiff bases.

Comparison of Synthetic Methods

| Parameter | Conventional Reflux | Microwave-Assisted (MAOS) | Rationale & Advantage |